2-[(Methylsulfanyl)methyl]aniline
Overview
Description
“2-[(Methylsulfanyl)methyl]aniline” is a substituted aniline that has the chemical formula C8H11NS . It is a colorless to white solid that is soluble in polar solvents such as water, alcohols, and ethers . The IUPAC name for this compound is 2-[(methylsulfanyl)methyl]aniline .
Synthesis Analysis
The synthesis of anilines, including “2-[(Methylsulfanyl)methyl]aniline”, can be achieved through the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes . The procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Molecular Structure Analysis
The molecular structure of “2-[(Methylsulfanyl)methyl]aniline” is represented by the SMILES notation CSCC1=CC=CC=C1N
. The molecular formula is C8H11NS and the molecular weight is 153.25 g/mol .
Chemical Reactions Analysis
The methylation of anilines with methanol is a key chemical reaction involving “2-[(Methylsulfanyl)methyl]aniline”. This reaction is catalyzed by cyclometalated ruthenium complexes . The reaction proceeds via a hydrogen autotransfer procedure under mild conditions .
Physical And Chemical Properties Analysis
“2-[(Methylsulfanyl)methyl]aniline” is a colorless to white solid . It is soluble in polar solvents such as water, alcohols, and ethers . The compound has a molecular weight of 153.25 g/mol .
Scientific Research Applications
Organic Synthesis
2-[(Methylsulfanyl)methyl]aniline is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the formation of various organic compounds.
Pharmaceuticals
This compound is also used in the pharmaceutical industry . It can be used in the synthesis of various drugs and bio-active compounds.
Agrochemicals
In the field of agrochemicals, 2-[(Methylsulfanyl)methyl]aniline is used as a key ingredient . It helps in the production of various agrochemical products.
Methylation of Anilines
One of the significant applications of 2-[(Methylsulfanyl)methyl]aniline is in the methylation of anilines . This process is catalyzed by cyclometalated ruthenium complexes .
Hydrogen Autotransfer Procedure
This compound is used in a hydrogen autotransfer procedure . This procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
N-Alkylation of Amines
2-[(Methylsulfanyl)methyl]aniline is used in the N-alkylation of amines . This transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
Mechanism of Action
Pharmacokinetics
It is known that the compound is soluble in polar solvents such as water, alcohols, and ethers , which may influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(Methylsulfanyl)methyl]aniline . For instance, the compound’s solubility in polar solvents suggests that it may be more effective in aqueous environments . .
Safety and Hazards
properties
IUPAC Name |
2-(methylsulfanylmethyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGQEPLDIUYWGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493821 | |
Record name | 2-[(Methylsulfanyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34774-84-0 | |
Record name | 2-[(Methylsulfanyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(methylsulfanyl)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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